An In-depth Technical Guide to 4-Nitrobiphenyl: Chemical Properties and Structure
An In-depth Technical Guide to 4-Nitrobiphenyl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobiphenyl is an organic compound that belongs to the class of nitroaromatic hydrocarbons.[1][2] It consists of a biphenyl (B1667301) skeleton substituted with a nitro group at the 4-position.[1][2] Historically, it was utilized as an intermediate in the synthesis of 4-aminobiphenyl, a precursor to certain antioxidants.[2][3] Currently, its use in the United States is restricted to research purposes, with no ongoing commercial manufacturing or application.[3] This compound is recognized as a potential occupational carcinogen and is noted for its toxicity.[1][4][5] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical and Physical Properties
4-Nitrobiphenyl presents as a white to yellow, needle-like crystalline solid with a characteristic sweetish odor.[1][4] It is a combustible solid that is stable under normal conditions but incompatible with strong oxidizing and reducing agents.[3][6][7]
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [1][2][8] |
| Molecular Weight | 199.21 g/mol | [1][2][8] |
| Melting Point | 113-114 °C (235-237 °F) | [2][3][8] |
| Boiling Point | 340 °C (644 °F) at 760 mmHg | [2][3][8] |
| Density | ~1.19 g/cm³ (rough estimate) | [3][9] |
| Flash Point | 143 °C (290 °F) | [1][4][8] |
| Appearance | White to yellow needle-like crystalline solid | [1][4] |
| Odor | Sweetish | [1][4] |
| Solubility | Insoluble in water.[1][3][4] Soluble in organic solvents such as acetic acid, benzene (B151609), chloroform, diethyl ether, and toluene.[3][9] | [1][3][4][9] |
| LogP | 3.77 | [1][10] |
| Vapor Pressure | 0.000174 mmHg at 25°C | [11] |
Chemical Structure
The structure of 4-nitrobiphenyl is characterized by two phenyl rings linked by a single bond, with a nitro group attached to one of the rings at the para position. The molecule is non-planar.[12]
| Identifier | Value | Source |
| IUPAC Name | 1-nitro-4-phenylbenzene | [1] |
| CAS Number | 92-93-3 | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1][2] |
| InChI | InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | [1] |
| InChIKey | BAJQRLZAPXASRD-UHFFFAOYSA-N | [1] |
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// Edges for the bonds C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C5 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N1; N1 -- O1 [style=double]; N1 -- O2;
// Add hydrogens implicitly or explicitly if needed for clarity H1[label="H", pos="-0.5,2.5!"]; H2[label="H", pos="-2.2,-1!"]; H3[label="H", pos="-1.2,-3!"]; H4[label="H", pos="1.2,-3!"]; H5[label="H", pos="3.2,1.5!"]; H6[label="H", pos="5.5,1.5!"]; H7 [label="H", pos="4.6,-3!"]; H8 [label="H", pos="2.3,-3!"];
C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C8 -- H5; C9 -- H6; C11 -- H7; C12 -- H8; }
Caption: Chemical structure of 4-Nitrobiphenyl.
Spectral Data
Spectral data is crucial for the identification and characterization of 4-Nitrobiphenyl.
| Spectrum Type | Data | Source |
| ¹H NMR | Available | [13] |
| ¹³C NMR | Available, with chemical shifts reported in CDCl₃. | [14][15][16] |
| IR | Available | [13] |
| Mass Spec | Available | [13] |
Experimental Protocols
Synthesis of 4-Nitrobiphenyl
A common method for the synthesis of 4-nitrobiphenyl is through the nitration of biphenyl.[2] Another documented laboratory-scale synthesis involves a coupling reaction.[17]
Protocol: Synthesis from 4-Nitroaniline (B120555) and Benzene [17]
This method utilizes a reaction between 4-nitroaniline and benzene in the presence of a copper catalyst.
Materials:
-
4-nitroaniline (3.77 g, 0.0273 mole)
-
Trichloroacetic acid (6 g, 0.0367 mole)
-
Cuprous chloride (0.14 g, 0.0014 mole)
-
Trimethylorthoformate (5.8 g, 0.0548 mole)
-
Benzene (140.6 g, 1.8 mole)
-
Sodium nitrite (B80452) (2.3 g, 0.0333 mole)
-
Dilute hydrochloric acid
-
Water
Procedure:
-
A mixture of 4-nitro-aniline, trichloroacetic acid, cuprous chloride, and trimethylorthoformate in benzene is heated to 60°C.[17]
-
Aliquots of sodium nitrite are added to the mixture.[17]
-
The mixture is stirred for 22 hours at 60°C.[17]
-
The reaction is then hydrolyzed with water and diluted hydrochloric acid.[17]
-
The organic layer is separated, washed with water, and concentrated.[17]
-
The residue is crystallized from methanol to yield 4-nitro-biphenyl.[17]
Caption: Workflow for the synthesis of 4-Nitrobiphenyl.
Analytical Methods
Various analytical methods are available for the detection and quantification of 4-Nitrobiphenyl.
Protocol: High-Performance Liquid Chromatography (HPLC) [18]
4-Nitrobiphenyl can be analyzed by reverse-phase HPLC.
Instrumentation and Conditions:
-
Column: Newcrom R1 HPLC column
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[18]
-
Detection: UV detector
This method is scalable and can be adapted for preparative separation to isolate impurities.[18]
Protocol: Occupational Air Sampling and Analysis (OSHA Method PV2082) [19][20]
This method is used for monitoring workplace exposure to 4-nitrodiphenyl.
Sampling:
-
Air is collected using an OVS-2 sampler, which contains a 13-mm glass fiber filter and XAD-2 adsorbent.[19][20]
-
A recommended air volume of 240 L is sampled at a rate of 1.0 L/min for a time-weighted average (TWA) measurement.[20]
Analysis:
-
The collected sample is desorbed.
-
The analyte is then analyzed by liquid chromatography with a UV detector.[19][20]
-
The detection limit for the overall procedure is 0.011 µg per sample.[19]
Caption: Workflow for OSHA analytical method PV2082.
Safety and Handling
4-Nitrobiphenyl is a hazardous substance and should be handled with appropriate safety precautions.
Hazards:
-
Health: Confirmed carcinogen.[3][21] Toxic by ingestion and skin contact.[3] Acute exposure can cause irritation to the eyes, mucous membranes, and respiratory tract, leading to symptoms like headache, nausea, and fatigue.[3][10] Chronic exposure may affect the peripheral and central nervous systems, liver, and kidneys.[3][6]
-
Physical: Combustible solid.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3][21]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are required.[21]
-
Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[21] In cases of potential skin exposure, an apron and other protective clothing should be worn.[5][22]
-
Respirator: Use only in a chemical fume hood.[21][22] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[22]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[21][22]
-
Store away from strong oxidizing agents and strong bases.[21][22]
-
Do not breathe dust, vapor, mist, or gas.[22]
-
Avoid contact with eyes, skin, and clothing.[22]
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[22]
-
Skin: Immediately wash with soap and water.[7] Remove contaminated clothing.[7]
-
Inhalation: Move the person to fresh air.[21] If breathing is difficult, provide oxygen.[21]
-
Ingestion: Wash out the mouth with water.[22]
-
In all cases of exposure, seek immediate medical attention.[7][21][22]
Spill and Disposal:
-
In case of a spill, evacuate the area.[5]
-
Avoid creating dust.[21]
-
Sweep up the material and place it in a suitable, covered container for disposal.[5][21]
-
4-Nitrobiphenyl may need to be disposed of as hazardous waste.[5] Contact your local environmental agency for specific recommendations.[5]
This guide provides a detailed overview of 4-Nitrobiphenyl for scientific and research professionals. Adherence to safety protocols is paramount when handling this compound.
References
- 1. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]
- 3. 4-Nitrobiphenyl CAS#: 92-93-3 [m.chemicalbook.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. 4-Nitrobiphenyl | 92-93-3 [chemicalbook.com]
- 7. 4-NITROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. accustandard.com [accustandard.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. epa.gov [epa.gov]
- 11. 4-nitrobiphenyl [chembk.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. prepchem.com [prepchem.com]
- 18. 4-Nitrobiphenyl | SIELC Technologies [sielc.com]
- 19. osha.gov [osha.gov]
- 20. osha.gov [osha.gov]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. cdn.chemservice.com [cdn.chemservice.com]
